methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate
Description
Methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate is a heterocyclic compound featuring a fused pyrimidobenzimidazole core substituted with a methyl group at position 2, a ketone at position 4, and a methyl acetate moiety at position 1. This structure is synthesized via condensation reactions involving ethyl acetoacetate derivatives and benzimidazole precursors, as demonstrated in studies of pyrimido[1,2-a]benzimidazole chemistry .
Properties
IUPAC Name |
methyl 2-(2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-9-7-12(18)17-11-6-4-3-5-10(11)15-14(17)16(9)8-13(19)20-2/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKTXRRBNNUMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzimidazole with a suitable acylating agent, followed by cyclization with a pyrimidine derivative. The reaction conditions often require the use of a catalyst, such as a Lewis acid, and may be carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effect. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate can be contextualized by comparing it to analogous pyrimidobenzimidazole derivatives. Below is a detailed analysis:
Structural Analogues
Key Comparative Insights
Substituent Position and Pharmacokinetics The methyl acetate group at position 1 in the target compound contrasts with the 2-(methyl acetate) isomer described in . Regioisomerism significantly impacts molecular polarity and bioavailability; the position 1 ester may exhibit better membrane permeability due to reduced steric hindrance .
Synthetic Flexibility The target compound’s synthesis relies on ethyl acetoacetate intermediates, a method shared with other pyrimidobenzimidazoles. However, halogenation and alkylation steps (e.g., introducing methyl or ethyl groups) require precise regiochemical control to avoid byproducts, as noted in studies of sodium salt alkylation .
Biological Activity
- While the target compound’s pharmacological profile remains under investigation, halogenated analogues from show marked antimicrobial activity against Gram-positive bacteria, suggesting that electron-withdrawing groups enhance target binding .
- Ester Variants : Ethyl esters (vs. methyl) may prolong metabolic half-life due to slower esterase cleavage, a critical factor in prodrug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
